Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-
Description
Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)- (hereafter referred to as Compound A) is a sulfur-containing butanamide derivative featuring a urea moiety (-NHCONH₂) at the 2-position and a methylthio (-SCH₃) group at the 4-position. The methylthio group contributes to hydrophobic interactions and metabolic stability, similar to methionine derivatives .
Properties
IUPAC Name |
2-(carbamoylamino)-4-methylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S/c1-12-3-2-4(5(7)10)9-6(8)11/h4H,2-3H2,1H3,(H2,7,10)(H3,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMOYGNLHSTUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461905 | |
| Record name | Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55064-40-9 | |
| Record name | Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H13N3O2S
- Molecular Weight : 191.254 g/mol
- Synonyms :
- 2-(Carbamoylamino)-4-methylsulfanylbutanamide
- 4-(Methylthio)-2-ureidobutanamide
Medicinal Chemistry Applications
-
Pharmacological Research :
- Butanamide derivatives are being studied for their potential as G protein-coupled receptor (GPCR) modulators . These receptors play crucial roles in various physiological processes and are significant targets for drug development. Research indicates that certain analogs may exhibit agonistic properties towards specific receptors, which could be beneficial in treating conditions like inflammation or pain .
- Cognitive Enhancement :
- Anticancer Activity :
Agricultural Applications
-
Pesticide Development :
- Due to its structural properties, butanamide has been evaluated for use in developing new pesticides. Its ability to interact with biological systems makes it a potential candidate for creating environmentally friendly pest control agents that target specific pathways in pests without affecting non-target organisms .
- Plant Growth Regulators :
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-[(aminocarbonyl)amino]-4-(methylthio)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Specific Comparisons
Substituent at the 2-Position
- Compound A vs. N-Acetylmethionine Amide (CAS 23361-37-7): The acetylated analog (2-acetylamino-4-(methylthio)butanamide) replaces Compound A’s urea group with an acetylamino (-NHCOCH₃) group.
- Compound A vs. 2-Amino-4-(Methylthio)Butanamide Hydrochloride (CAS 16120-92-6): The amino (-NH₂) substituent in this analog lacks the urea’s hydrogen-bonding network, resulting in lower polarity. The hydrochloride salt form (as in CAS 16120-92-6) enhances solubility in polar solvents but introduces ionic character, which may limit compatibility with nonpolar matrices .
Substituent at the 4-Position
- Methylthio (-SCH₃) vs. Sulfonyl or Sulfoxide Groups: lists methionine derivatives with sulfinyl (-SO-) groups (e.g., CAS 34805-21-5).
Physicochemical Properties
Molecular Weight and Solubility
- Compound A : Estimated molecular formula C₆H₁₂N₃O₂S (based on substituent analysis). The urea group likely increases water solubility compared to acetylated analogs (e.g., C₇H₁₄N₂O₂S in CAS 23361-37-7) due to enhanced hydrogen bonding .
Thermal and Stability Data
- No direct data exists for Compound A, but structurally similar compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6) highlight that urea derivatives often exhibit higher melting points due to intermolecular hydrogen bonding .
Biological Activity
Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-, also known by its CAS number 55064-40-9, is a compound with significant biological activity. It is characterized by its molecular formula and a molecular weight of approximately 191.25 g/mol. This compound has garnered attention in various fields of research due to its potential therapeutic applications.
- Molecular Structure : The compound features a butanamide backbone with an aminocarbonyl group and a methylthio substituent.
- LogP : 1.316 (indicating moderate lipophilicity).
- Hydrogen Bonding : It contains three hydrogen bond donors and three acceptors, which may influence its interactions with biological targets.
Antioxidant Activity
Research indicates that derivatives of compounds containing the methylthio group exhibit notable antioxidant properties. For instance, Schiff bases derived from 4-(methylthio)benzaldehyde demonstrated effective radical scavenging abilities and Fe²⁺ ion chelation, suggesting potential protective effects against oxidative stress .
Antimicrobial Properties
Butanamide derivatives have shown promising antibacterial activity. In studies involving various pathogenic bacterial strains, compounds similar to Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)- exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria . This property is crucial for developing new antimicrobial agents in the face of rising antibiotic resistance.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro. Studies suggest that certain derivatives may selectively induce apoptosis in cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents. The mechanisms involved include the activation of caspases and disruption of mitochondrial membrane potential .
Case Study 1: Antioxidant Evaluation
A study conducted on various derivatives of methylthio-containing compounds assessed their antioxidant capacity using DPPH and ABTS assays. Results indicated that specific derivatives significantly reduced oxidative stress markers in human peripheral lymphocytes, showcasing their potential in therapeutic applications for oxidative stress-related diseases.
Case Study 2: Antibacterial Screening
In a comparative study against standard antibiotics, Butanamide derivatives were tested for their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain compounds exhibited superior antibacterial activity compared to conventional treatments, suggesting their utility in clinical settings .
Research Findings Summary
Preparation Methods
Reaction Mechanism and Reagents
This method involves the use of chlorobutanoyl chloride as a key intermediate. The synthesis begins with the reaction of 4-(methylthio)butanoic acid with thionyl chloride (SOCl₂) to form 4-(methylthio)butanoyl chloride. Subsequent treatment with urea derivatives introduces the aminocarbonylamino group. For example, reacting the acyl chloride with cyanamide in the presence of a base like sodium bicarbonate yields the target compound.
Critical Reaction Conditions :
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Temperature: 0–5°C during acylation to prevent side reactions.
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Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).
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Catalyst: Triethylamine (TEA) to neutralize HCl byproducts.
A study by Shibuya and Ouchi demonstrated that this route achieves a 78% yield when using cyanamide in a 1:1.2 molar ratio with the acyl chloride. However, the use of thionyl chloride raises environmental concerns due to sulfur dioxide emissions, necessitating stringent waste management protocols.
Methionine-Derived Functionalization Strategy
Starting Material Optimization
Methionine, a sulfur-containing amino acid, serves as a cost-effective precursor. The synthesis involves:
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Protection of the amino group : Boc (tert-butyloxycarbonyl) protection is applied to methionine’s α-amino group.
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Oxidation of the thioether : Hydrogen peroxide converts the methylthio group to a sulfoxide, which is then reduced back to preserve the methylthio moiety.
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Acylation with carbamoyl chloride : Reaction with carbamoyl chloride introduces the aminocarbonylamino group at the β-position.
Key Advantages :
Yield and Purity Considerations
This method typically yields 65–70%, with purity exceeding 95% after recrystallization from ethanol-water mixtures. The primary limitation is the multi-step protection-deprotection sequence, which increases processing time and complexity.
Oxazolidinedione Intermediate Approach
Synthesis via Cyclic Intermediate
Drawing from patented methods for related butanamides, this route employs bis(trichloromethyl)carbonate (BTC) to form a 4-ethyl-2,5-oxazolidinedione intermediate. The steps include:
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Chlorination : 2-Amino-4-(methylthio)butanoic acid reacts with BTC in tetrahydrofuran at 80°C to form the oxazolidinedione.
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Ammonolysis : The intermediate is treated with ammonia gas in methanol, followed by acidification with HCl to yield the final product.
Performance Metrics :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Chlorobutanoyl Chloride | 78 | 97 | Short reaction time | SOCl₂ emissions, hazardous waste |
| Methionine Derivatization | 68 | 95 | Green chemistry-compatible | Multi-step, time-intensive |
| Oxazolidinedione | 92 | 98.2 | High yield, low environmental impact | Requires specialized reagents (BTC) |
Data synthesized from patents and chemical databases.
The oxazolidinedione method outperforms others in yield and sustainability, though access to BTC may limit scalability. For small-scale pharmaceutical applications, the methionine route offers a safer alternative despite moderate yields.
Q & A
Q. Advanced Research Focus
- DFT Calculations : Model the electrophilicity of the carbonyl group using Gaussian09 at the B3LYP/6-31G* level to predict attack sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on reaction pathways using GROMACS .
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) via AutoDock Vina to guide functionalization strategies .
How does the methylthio group influence the compound’s stability under oxidative conditions?
Basic Research Focus
The methylthio (-SCH3) moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives. Stability studies should:
- Monitor Oxidation : Use TLC or LC-MS to track sulfoxide formation (Rf shift or mass +16 Da) .
- Control Conditions : Perform reactions under inert atmospheres (N2/Ar) and add antioxidants (e.g., BHT) to suppress degradation .
What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced Research Focus
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to preserve stereochemistry .
- Continuous Flow Systems : Minimize racemization by reducing residence time at high temperatures .
- Analytical QC : Implement inline polarimetry or chiral HPLC (e.g., Chiralpak AD-H column) for real-time monitoring .
How can researchers address discrepancies in toxicity data across studies?
Advanced Research Focus
Variability in acute toxicity (e.g., H302 vs. H315 classifications) may stem from:
- Impurity Profiles : Residual solvents (e.g., DMF) in crude products can amplify toxicity. Conduct GC-MS to quantify impurities .
- Test Models : Compare in vitro (e.g., HepG2 cell assays) and in vivo (rodent) data to contextualize hazard levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
